molecular formula C6H10OS B140778 E-4-Methylthio-3-methyl-3-buten-2-one CAS No. 128307-46-0

E-4-Methylthio-3-methyl-3-buten-2-one

Cat. No. B140778
M. Wt: 130.21 g/mol
InChI Key: JDOVKISZMKDHOQ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E-4-Methylthio-3-methyl-3-buten-2-one, also known as MMBO, is a sulfur-containing compound that is widely used in the field of organic synthesis due to its unique chemical properties. MMBO is a yellow liquid with a strong odor, and it is typically synthesized through a multi-step process involving the reaction of various chemical reagents.

Mechanism Of Action

The mechanism of action of E-4-Methylthio-3-methyl-3-buten-2-one is not well understood, but it is thought to act as a sulfur donor in various chemical reactions. It is also believed to be involved in the formation of thioesters and thioacids, which are important intermediates in many organic synthesis reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of E-4-Methylthio-3-methyl-3-buten-2-one. However, it has been shown to have some antimicrobial activity against certain bacteria and fungi. E-4-Methylthio-3-methyl-3-buten-2-one has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

One of the main advantages of using E-4-Methylthio-3-methyl-3-buten-2-one in lab experiments is its unique chemical properties, which make it a versatile building block for the synthesis of a wide range of organic compounds. However, one of the limitations of using E-4-Methylthio-3-methyl-3-buten-2-one is its strong odor, which can be unpleasant and potentially hazardous in high concentrations.

Future Directions

There are many potential future directions for research on E-4-Methylthio-3-methyl-3-buten-2-one. One area of interest is the development of new and more efficient methods for synthesizing E-4-Methylthio-3-methyl-3-buten-2-one and related compounds. Another area of research could focus on the biological and pharmacological properties of E-4-Methylthio-3-methyl-3-buten-2-one, including its potential as an antimicrobial or antifungal agent. Additionally, E-4-Methylthio-3-methyl-3-buten-2-one could be explored as a potential starting material for the synthesis of new pharmaceuticals or other bioactive compounds.

Synthesis Methods

The most common method for synthesizing E-4-Methylthio-3-methyl-3-buten-2-one involves the reaction of methyl vinyl ketone with hydrogen sulfide in the presence of a catalyst such as palladium on carbon. This reaction produces a mixture of different compounds, which can then be separated and purified to obtain E-4-Methylthio-3-methyl-3-buten-2-one in high yield and purity.

Scientific Research Applications

E-4-Methylthio-3-methyl-3-buten-2-one has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a building block for the synthesis of other compounds, such as thioesters and thioacids. E-4-Methylthio-3-methyl-3-buten-2-one is also used as a reagent in the synthesis of natural products, pharmaceuticals, and other organic compounds.

properties

CAS RN

128307-46-0

Product Name

E-4-Methylthio-3-methyl-3-buten-2-one

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

(E)-3-methyl-4-methylsulfanylbut-3-en-2-one

InChI

InChI=1S/C6H10OS/c1-5(4-8-3)6(2)7/h4H,1-3H3/b5-4+

InChI Key

JDOVKISZMKDHOQ-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\SC)/C(=O)C

SMILES

CC(=CSC)C(=O)C

Canonical SMILES

CC(=CSC)C(=O)C

synonyms

3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)- (9CI)

Origin of Product

United States

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